Differentiation by Cannabinoid Receptor Affinity: A Less Potent but More Selective Profile vs. AM2201
EG2201 RM demonstrates a distinct receptor binding profile compared to its potent analog, AM2201. While AM2201 is a highly potent but non-selective agonist for both cannabinoid receptors, EG2201 is characterized by a lower overall potency and a greater relative selectivity for the CB2 receptor. Specifically, EG2201 exhibits a Ki of 22.4 nM at CB1 and 4.36 nM at CB2 [1]. In contrast, AM2201 shows a Ki of 1.0 nM at CB1 and 2.6 nM at CB2 [2]. This represents a >20-fold difference in CB1 affinity and a nearly 2-fold difference in CB2 affinity.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 22.4 nM; CB2 Ki = 4.36 nM |
| Comparator Or Baseline | AM2201: CB1 Ki = 1.0 nM; CB2 Ki = 2.6 nM |
| Quantified Difference | CB1: 22.4x less potent; CB2: 1.68x less potent |
| Conditions | In vitro competitive radioligand binding assays using human cannabinoid receptors (data compiled from independent studies). |
Why This Matters
This stark difference in receptor affinity means that analytical results, calibration curves, and in vitro functional assays developed with AM2201 cannot be directly applied to EG2201; use of the correct reference material is essential for accurate identification and quantification.
- [1] Wikipedia User:Thatcrazyclimber. (2022). Sample page (EG-2201 pharmacology data). [Online]. Available: https://en.wikipedia.org/wiki/User:Thatcrazyclimber/Sample_page View Source
- [2] Glpbio. (n.d.). AM2201 (GC43587). [Online]. Available: https://www.glpbio.com/eg2201 View Source
